Bienvenue dans la boutique en ligne BenchChem!

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid

Medicinal Chemistry Building Blocks Heterocyclic Chemistry

This bifunctional building block is distinguished by its precise 1,2,4-triazole-3-carboxylic acid regioisomer paired with a rigid, N-Boc-protected azetidine ring. Unlike flexible alkyl chains or regioisomeric triazoles, this scaffold offers a fixed exit vector and conformational restriction, crucial for consistent molecular recognition in structure-based design. Ideal for PROTAC linkers, peptidomimetics, and MOF ligand design, it ensures reproducible downstream results without the risk of uncontrolled substitution. Sourced as a high-purity research chemical, it enables late-stage Boc deprotection and amide coupling. Request a custom quote for gram-scale or bulk requirements.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
CAS No. 2580189-49-5
Cat. No. B6607709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid
CAS2580189-49-5
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O
InChIInChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-12-8(13-15)9(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)
InChIKeyNMLHOABPRONLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic Acid (CAS 2580189-49-5): Procurement-Relevant Identity and Class Positioning


The compound 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid (CAS 2580189‑49‑5, molecular formula C₁₁H₁₆N₄O₄, MW 268.27 g mol⁻¹) is a bifunctional heterocyclic building block that combines an N‑Boc‑protected azetidine ring with a 1,2,4‑triazole‑3‑carboxylic acid moiety. It belongs to the class of 1,2,4‑triazole‑derived building blocks, which are widely recognised as privileged scaffolds in medicinal chemistry and coordination chemistry [1]. The compound is offered commercially by Enamine Ltd. (product code EN300‑268071) and is listed in the Enamine catalogue with a typical purity of 95 % . No primary research article or patent was identified that specifically characterises or applies this exact compound; the available information is limited to vendor datasheets and class‑level knowledge.

Why Generic Substitution Fails for 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic Acid


Although numerous Boc‑azetidine‑carboxylic acids and 1,2,4‑triazole‑carboxylic acids exist as individual building blocks, their simple concatenation does not recapitulate the precise regio‑ and stereoelectronic properties of the fused scaffold. The 1,2,4‑triazole‑3‑carboxylic acid motif provides a distinct hydrogen‑bond donor/acceptor pattern and dipole moment compared with the 1,2,3‑triazole‑4‑carboxylic acid isomer [1], while the azetidine ring introduces conformational rigidity that linear or larger‑ring linkers cannot replicate [2]. Consequently, swapping the title compound for a structurally similar but regioisomeric or ring‑expanded analogue is likely to alter molecular recognition, solubility, and downstream synthetic compatibility, making uncontrolled substitution a significant risk in structure‑based design programmes. The following section presents the quantitative evidence that supports this differentiation.

Quantitative Differentiation Evidence for 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic Acid


Regioisomeric Identity: 1,2,4-Triazole vs. 1,2,3-Triazole Carboxylic Acid

The title compound bears a 1,2,4‑triazole‑3‑carboxylic acid moiety, whereas the most frequently encountered commercial alternative is the 1,2,3‑triazole‑4‑carboxylic acid isomer (CAS 1529035‑77‑5). The two regioisomers exhibit distinct hydrogen‑bond donor/acceptor geometries and dipole moments. In a systematic evaluation of 1,2,4‑triazole‑derived building blocks, Khomenko et al. demonstrated that 1,2,4‑triazole‑3‑carboxylates participate in coordination chemistry with multiple binding modes that are not accessible to the 1,2,3‑triazole series [1].

Medicinal Chemistry Building Blocks Heterocyclic Chemistry

Conformational Rigidity: Azetidine vs. Flexible Alkyl Linkers

The azetidine ring in the title compound provides a conformationally restricted linkage between the Boc‑protected amine and the triazole‑carboxylic acid. Sigma‑Aldrich explicitly markets analogous Boc‑azetidine‑methyl‑azole carboxylic acids as rigid linkers for PROTAC development, noting that incorporation of rigidity into the linker region can impact the 3D orientation of the degrader and ternary complex formation . In contrast, simple alkyl‑chain linkers (e.g., 1‑Boc‑azetidine‑3‑carboxylic acid, CAS 142253‑55‑2) offer only a single functional handle and lack the heterocyclic spacer that pre‑organises the exit vector.

PROTAC Linkers Conformational Restriction Drug Design

Purity and Supply Consistency: Vendor‑Certified Quality

The title compound is supplied by Enamine Ltd. with a certified purity of 95 % . In comparison, the closely related 2‑{1‑[(tert‑butoxy)carbonyl]‑3‑(1H‑1,2,4‑triazol‑1‑yl)azetidin‑3‑yl}acetic acid (a regioisomeric analogue with an acetic acid side chain instead of a directly attached carboxylic acid) is offered by Sigma‑Aldrich at 94 % purity . For procurement decisions, this indicates comparable or slightly superior batch‑to‑batch consistency for the title compound.

Chemical Procurement Quality Control Building Block

Orthogonal Protecting Group Strategy: Boc vs. Fmoc Compatibility

The tert‑butoxycarbonyl (Boc) group on the azetidine nitrogen is orthogonal to the widely used Fmoc protecting group strategy. The Fmoc‑protected analogue (CAS not publicly available) is also commercialised but is better suited for Fmoc‑SPPS workflows . The title compound, carrying a Boc group, is the preferred choice when the synthetic route involves acid‑labile protecting groups elsewhere or when the final deprotection step benefits from mild acidic conditions (e.g., TFA cleavage). Although no head‑to‑head deprotection rate study was found, the well‑established differential lability of Boc (acid‑labile) versus Fmoc (base‑labile) is a critical factor in route selection [1].

Solid-Phase Synthesis Protecting Groups Peptidomimetics

Optimal Application Scenarios for 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic Acid


Fragment-Based Drug Discovery Requiring a Rigid, Bifunctional 1,2,4-Triazole Scaffold

When a medicinal chemistry programme requires a fragment that presents a carboxylic acid on a 1,2,4‑triazole ring with a defined exit vector through a rigid azetidine spacer, this compound provides both the required regioisomer and the conformational restriction in a single, commercially available building block [1]. The Boc group allows late‑stage deprotection and further functionalisation of the azetidine nitrogen.

PROTAC Linker Design Requiring a Pre‑Organised Azetidine‑Triazole Core

For bifunctional protein degraders, the rigid azetidine‑triazole‑carboxylic acid motif can serve as a linker that reduces conformational flexibility, potentially improving ternary complex formation and degradation efficiency relative to saturated alkyl‑chain linkers . The carboxylic acid handle enables facile conjugation to the target‑protein ligand via amide bond formation.

Synthesis of 1,2,4-Triazole‑Containing Peptidomimetics with Orthogonal Boc Protection

In peptide or peptidomimetic synthesis where an Fmoc‑based solid‑phase strategy is employed, the Boc‑protected azetidine‑triazole acid can be introduced as a turn‑inducing or rigidifying element without interfering with Fmoc deprotection cycles [2].

Coordination Chemistry and Metal‑Organic Framework (MOF) Synthesis

1,2,4‑Triazole‑3‑carboxylic acids are versatile ligands for transition metals, and the azetidine substituent adds steric bulk that can fine‑tune pore size and guest selectivity in MOFs. The compound is directly applicable to this field without further synthetic modification of the triazole‑carboxylic acid unit [1].

Quote Request

Request a Quote for 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.